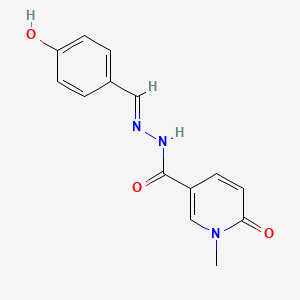![molecular formula C20H23ClN2O3 B6130823 N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)
N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide, commonly known as CFPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CFPP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. CFPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer cell growth and proliferation. CFPP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
CFPP has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. CFPP has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
CFPP has a number of advantages for use in lab experiments. It is a synthetic compound that can be produced in large quantities, making it readily available for research purposes. CFPP has also been shown to exhibit significant activity against cancer cell lines and has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of cancer and inflammatory diseases.
However, there are some limitations to the use of CFPP in lab experiments. The mechanism of action of CFPP is not fully understood, which makes it difficult to design experiments to fully explore its potential applications. CFPP is also a relatively new compound, and more research is needed to fully understand its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CFPP. One potential direction is to further explore its mechanism of action and identify the specific enzymes and proteins that it targets. This could help to identify new targets for cancer therapy and inflammation. Another potential direction is to investigate the safety and efficacy of CFPP in animal models and clinical trials. This could help to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
Conclusion:
In conclusion, CFPP is a synthetic compound that has potential applications in scientific research. Its synthesis method has been well-established, and it has been shown to exhibit significant activity against cancer cell lines and have anti-inflammatory and analgesic effects. However, more research is needed to fully understand its mechanism of action, safety profile, and potential applications as a therapeutic agent.
Synthesemethoden
CFPP is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with 3-furoylpiperidine, followed by the addition of propanoyl chloride. The final product is obtained through purification and crystallization. This synthesis method has been well-established in the literature and has been used to produce CFPP in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
CFPP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. CFPP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-(furan-3-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-6-2-1-5-16(18)12-22-19(24)8-7-15-4-3-10-23(13-15)20(25)17-9-11-26-14-17/h1-2,5-6,9,11,14-15H,3-4,7-8,10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCSNLXDZWAUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6130745.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6130749.png)
![N-[1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B6130756.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B6130764.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6130768.png)
![N-[4-(4-morpholinyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6130774.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)

![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)

![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
